

(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E)-4-Hydroxytamoxifen-d5

Cat. No.: B133279

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Technical Guide: (E)-4-Hydroxytamoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization and purity assessment of **(E)-4-Hydroxytamoxifen-d5**. It includes a summary of typical data found on a Certificate of Analysis, detailed experimental protocols for characterization, and an illustration of its primary mechanism of action.

Introduction

(E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely used breast cancer drug, Tamoxifen.[1] While the (Z)-isomer is generally considered the more biologically active form, both isomers are relevant in research and clinical monitoring.[2] 4-OHT exhibits a significantly higher affinity for the estrogen receptor (ER) than Tamoxifen itself, making it a potent antagonist in ER-positive breast cancer cells.[1] [3] The deuterated form, **(E)-4-Hydroxytamoxifen-d5**, is frequently used as an internal standard for the quantification of 4-Hydroxytamoxifen in biological samples by mass spectrometry.[4]

Certificate of Analysis and Purity Data

The following tables summarize typical analytical data for deuterated 4-Hydroxytamoxifen. Note that this data is representative and may vary between different lots and suppliers. The example



data is primarily based on a Certificate of Analysis for the (Z)-isomer, which is more commonly characterized in detail.

General Properties

Property	Value	
Chemical Name	4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2- phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol	
Synonyms	Afimoxifene-d5, 4-OHT-d5	
Molecular Formula	C26H24D5NO2	
Molecular Weight	392.54 g/mol [5]	
Appearance	White to Off-White Solid[5]	
Solubility	Soluble in Methanol, DMSO, and Ethanol[2][4]	
Storage	-20°C, Inert atmosphere, Protected from light[5]	

Analytical Data

Test	Specification	Result
HPLC Purity	>95%	99.78% (at 200 nm)[5]
NMR	Conforms to Structure	Conforms[5]
Mass Spectrometry (MS)	Conforms to Structure	Conforms[5]
Isotopic Purity	>95%	>99.9%[5]
Deuterated Forms	≥99% (d1-d5)	d ₅ = 99.99%[4][5]

Experimental Protocols

Accurate characterization and purity assessment of **(E)-4-Hydroxytamoxifen-d5** are critical for its use in research. The following are detailed methodologies for key analytical techniques.



High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of tamoxifen and its metabolites.[7][8]

- Objective: To separate and quantify (E)-4-Hydroxytamoxifen-d5 from its (Z)-isomer and other impurities.
- Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used.[7]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., triethylammonium phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][9]
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 266 nm.[9]
- Procedure:
 - Prepare a standard solution of (E)-4-Hydroxytamoxifen-d5 in the mobile phase or a suitable solvent.
 - Inject a defined volume (e.g., 20 μL) of the sample onto the column.
 - Elute the components isocratically or with a gradient program.
 - Monitor the absorbance at the specified wavelength.
 - Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification



LC-MS/MS provides high sensitivity and selectivity for both identifying the compound and quantifying it in complex matrices like plasma.[10][11][12]

- Objective: To confirm the molecular weight and fragmentation pattern of (E)-4-Hydroxytamoxifen-d5 and to quantify it at low concentrations.
- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of isomers.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Precursor Ion [M+H]+: m/z 393.3 (for the d5 isotopologue).
 - Product Ions: Fragmentation of the precursor ion will yield specific product ions. For non-deuterated 4-hydroxytamoxifen, a prominent product ion is m/z 72.[12] Similar fragmentation would be expected for the deuterated analog.
- Procedure:
 - The sample is injected into the LC system.
 - After chromatographic separation, the eluent is introduced into the ESI source.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored for selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure and for determining the isomeric configuration.[13]



- Objective: To confirm the molecular structure, verify the position of the deuterium labels, and differentiate between the (E) and (Z) isomers.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve the sample in a deuterated solvent such as Methanol-d4 or DMSO-d6.

Experiments:

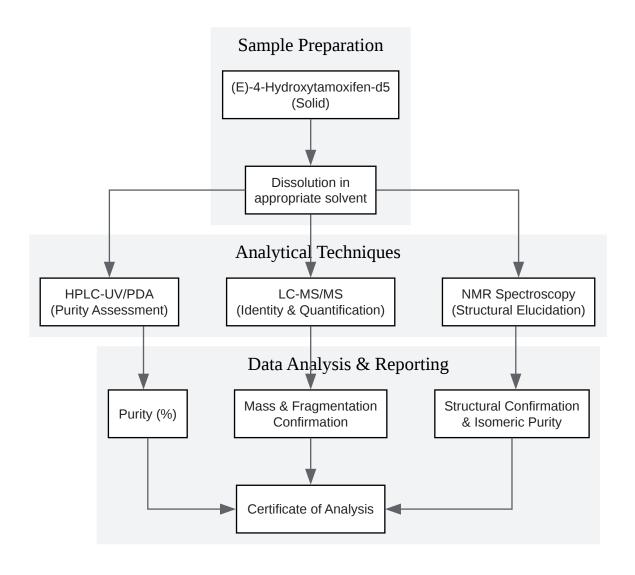
- ¹H NMR: Provides information on the number and environment of proton atoms. The absence of signals in the ethyl group region would confirm deuterium incorporation.
- o 13C NMR: Shows the chemical environment of the carbon atoms in the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide definitive structural assignment.

Procedure:

- Acquire the desired NMR spectra.
- Process the data (Fourier transformation, phase and baseline correction).
- Analyze the chemical shifts, coupling constants, and correlations to confirm that the spectrum is consistent with the structure of (E)-4-Hydroxytamoxifen-d5.

Mandatory Visualizations Experimental Workflow



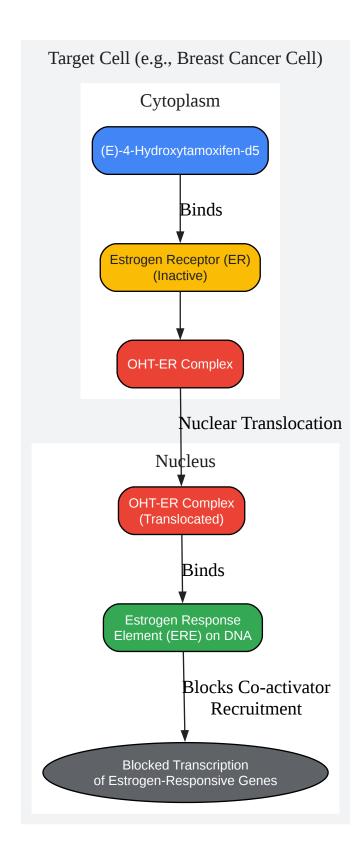


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Caption: Workflow for the analytical characterization of **(E)-4-Hydroxytamoxifen-d5**.

Signaling Pathway





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Caption: Mechanism of action of 4-Hydroxytamoxifen as an Estrogen Receptor antagonist.



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 To cite this document: BenchChem. [(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133279#e-4-hydroxytamoxifen-d5-certificate-of-analysis-and-purity]

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